molecular formula C8H8INO B13675174 3-Cyclopropoxy-5-iodopyridine

3-Cyclopropoxy-5-iodopyridine

Cat. No.: B13675174
M. Wt: 261.06 g/mol
InChI Key: QHAKYANOSBKMLU-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-iodopyridine is a heterocyclic organic compound with the molecular formula C8H8INO It is characterized by the presence of a cyclopropoxy group and an iodine atom attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-iodopyridine typically involves the iodination of a pyridine derivative. One common method is the halogenation of 3-cyclopropoxypyridine using iodine or an iodine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent to facilitate the iodination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-iodopyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex heterocyclic compounds .

Scientific Research Applications

3-Cyclopropoxy-5-iodopyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-iodopyridine involves its interaction with specific molecular targets and pathways. The iodine atom and cyclopropoxy group play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, potentially leading to therapeutic effects in medical applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropoxy-5-iodopyridine
  • 3-Iodopyridine
  • 4-Iodopyridine

Comparison

Compared to similar compounds, 3-Cyclopropoxy-5-iodopyridine is unique due to the presence of both a cyclopropoxy group and an iodine atom on the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H8INO

Molecular Weight

261.06 g/mol

IUPAC Name

3-cyclopropyloxy-5-iodopyridine

InChI

InChI=1S/C8H8INO/c9-6-3-8(5-10-4-6)11-7-1-2-7/h3-5,7H,1-2H2

InChI Key

QHAKYANOSBKMLU-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=CN=C2)I

Origin of Product

United States

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